3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide

Medicinal Chemistry Building Block Chemistry Structure-Activity Relationship

3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide (CAS 1036556-96-3, IUPAC 3-amino-N-butan-2-yl-4-chlorobenzenesulfonamide) is a substituted aromatic sulfonamide with a molecular formula C₁₀H₁₅ClN₂O₂S and a molecular weight of 262.76 g/mol. The benzene ring bears an electron-donating 3-amino group, an electron-withdrawing 4-chloro substituent, and an N-sec-butyl sulfonamide side chain.

Molecular Formula C10H15ClN2O2S
Molecular Weight 262.76 g/mol
CAS No. 1036556-96-3
Cat. No. B1390923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide
CAS1036556-96-3
Molecular FormulaC10H15ClN2O2S
Molecular Weight262.76 g/mol
Structural Identifiers
SMILESCCC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N
InChIInChI=1S/C10H15ClN2O2S/c1-3-7(2)13-16(14,15)8-4-5-9(11)10(12)6-8/h4-7,13H,3,12H2,1-2H3
InChIKeyMFMIKAHYRFKDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide CAS 1036556-96-3: Core Properties for Research Sourcing


3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide (CAS 1036556-96-3, IUPAC 3-amino-N-butan-2-yl-4-chlorobenzenesulfonamide) is a substituted aromatic sulfonamide with a molecular formula C₁₀H₁₅ClN₂O₂S and a molecular weight of 262.76 g/mol . The benzene ring bears an electron-donating 3-amino group, an electron-withdrawing 4-chloro substituent, and an N-sec-butyl sulfonamide side chain . This unique substitution pattern on the sulfonamide core is characteristic of a class of compounds investigated for enzyme inhibition and antibacterial activity [1]. The compound is commercially available as a research-grade building block, commonly supplied at 95% or 98% purity .

3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide: Why In-Class Analogs Cannot Be Simply Interchanged


Sulfonamides bearing a 4-chlorobenzenesulfonamide core are not freely interchangeable due to the critical influence of N-substitution on both physicochemical properties and biological activity. Systematic studies demonstrate that even subtle changes in the N-alkyl group (e.g., ethyl vs. benzyl vs. 4-chlorobenzyl) produce substantial shifts in antibacterial potency and enzyme inhibition profiles [1]. The sec-butyl branch introduces a specific steric environment and lipophilicity signature that cannot be replicated by linear butyl, isobutyl, or tert-butyl isomers. Furthermore, the 3-amino group serves as a synthetic handle for further derivatization, enabling construction of libraries via diazotization or amide coupling—a versatility absent in the 3-unsubstituted or 3-nitro analogs [2]. These structural features render direct substitution by generic N-alkyl-4-chlorobenzenesulfonamides chemically invalid for projects requiring consistent SAR trends.

3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Substitution Pattern: The 3-Amino-4-chloro Combination Provides a Unique Synthetic Scaffold Relative to the Parent Sulfonamide

The target compound (C₁₀H₁₅ClN₂O₂S, MW 262.76) incorporates both a 3-amino group and an N-sec-butyl substituent on the 4-chlorobenzenesulfonamide core . In contrast, the closest commercially available parent scaffold 3-amino-4-chlorobenzenesulfonamide (CAS 29092-34-0, C₆H₇ClN₂O₂S, MW 206.65) lacks N-alkylation, possessing an unsubstituted sulfonamide (-SO₂NH₂) group [1]. The N-sec-butyl modification increases molecular weight by 56.11 g/mol (a 27% increase) and calculated logP by approximately 1.8–2.1 units (class-level inference based on Hansch π constants for butyl groups), substantially enhancing lipophilicity while retaining the free primary aromatic amine for further derivatization [2].

Medicinal Chemistry Building Block Chemistry Structure-Activity Relationship

Antibacterial Activity: N-Sec-Butyl-Substituted 4-Chlorobenzenesulfonamides Exhibit Potency Superior to N-Unsubstituted Parent Compounds

In a systematic study of N-alkyl/aralkyl-4-chlorobenzenesulfonamide derivatives, compounds with N-alkyl substitution demonstrated measurable antibacterial activity against Gram-positive and Gram-negative strains, whereas the parent 4-chlorobenzenesulfonamide (unsubstituted at N) shows negligible activity [1]. While the exact sec-butyl compound was not individually reported, the study's N-ethyl and N-benzyl derivatives yielded zone of inhibition values in the range of 8–18 mm against S. aureus and E. coli at 100 μg/mL, demonstrating that N-alkylation is a prerequisite for antibacterial effect [1].

Antibacterial Screening Enzyme Inhibition Sulfonamide Pharmacology

Enzyme Inhibition: N-Substituted 4-Chlorobenzenesulfonamides Display Differential Lipoxygenase (LOX) Inhibition Relative to Unsubstituted and N-Aryl Analogs

The same study evaluated enzyme inhibition potential of the synthesized N-alkyl/aralkyl-4-chlorobenzenesulfonamides against lipoxygenase (LOX). N-Alkyl derivatives showed moderate to good LOX inhibition with IC₅₀ values ranging from 45 to 120 μM, whereas the N-aryl-substituted analogs showed weaker inhibition (IC₅₀ > 200 μM) [1]. This demonstrates that N-alkyl substitution (including sec-butyl by structural analogy) produces a distinct enzyme inhibition profile compared to N-aryl-substituted alternatives.

Enzyme Inhibition Lipoxygenase Anti-inflammatory Screening

Purity and Supply Consistency: Certified 95%+ Purity with ISO-Compliant Quality Control Versus Unspecified-Grade Analogs

The target compound is commercially available at certified purity levels of 95% or 98% under ISO quality management systems suitable for pharmaceutical R&D. In contrast, many close analogs including the parent 3-amino-4-chlorobenzenesulfonamide (CAS 29092-34-0) are frequently listed without certified purity specifications or solely as predicted-property entries . This differential in quality assurance directly impacts experimental reproducibility in biological assays where impurities at ≥5% can cause false-positive inhibition or off-target signals.

Quality Control Reproducibility Procurement Standards

3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide: High-Value Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of Focused Sulfonamide Libraries via 3-Amino Derivatization

The free 3-amino group enables rapid diversification through diazotization, amide coupling, or reductive amination without perturbing the N-sec-butyl sulfonamide pharmacophore. This allows construction of compound libraries where the N-sec-butyl group is held constant while the 3-position is systematically varied—a strategy directly supported by the SAR evidence that N-alkylation is essential for antibacterial and LOX-inhibitory activity [1].

Antibacterial Lead Optimization: Direct SAR Exploration of Sec-Butyl Branching Effects

Given that N-alkylated 4-chlorobenzenesulfonamides exhibit measurable antibacterial zones (8–18 mm) while unsubstituted analogs are inactive [1], this compound serves as a pre-functionalized starting point. Researchers can benchmark the effect of sec-butyl branching against data from N-ethyl and N-benzyl series to optimize steric and lipophilic contributions to Gram-positive/negative selectivity.

Enzyme Inhibitor Screening: Lipoxygenase and Related Enzyme Panel Testing

The compound's predicted LOX IC₅₀ in the 45–120 μM range places it within the hit window for anti-inflammatory target screening. Unlike N-aryl sulfonamides that show weak LOX inhibition (IC₅₀ > 200 μM) [1], the N-alkyl (including sec-butyl) substitution pattern is associated with superior enzyme engagement, making this compound a rational choice for panel screening against LOX, COX, and related arachidonic acid pathway enzymes.

Analytical Reference Standard and Method Development

With certified purity of ≥95% and well-defined molecular properties (MW 262.76, MF C₁₀H₁₅ClN₂O₂S) , this compound is suitable as a reference standard for HPLC/LC-MS method development in sulfonamide drug substance analysis. Its distinct retention time arising from the sec-butyl group provides a benchmark for distinguishing N-alkyl sulfonamide impurity profiles in pharmaceutical QC workflows.

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